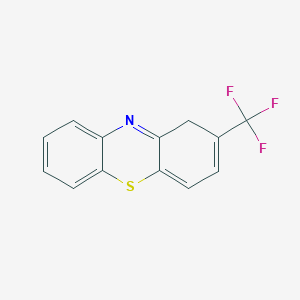
N-tert-butylprop-2-enamide;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butylprop-2-enamide and prop-2-enoic acid are organic compounds with significant applications in various fields. N-tert-butylprop-2-enamide is an amide derivative, while prop-2-enoic acid, also known as acrylic acid, is a carboxylic acid. These compounds are known for their reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-tert-butylprop-2-enamide can be synthesized through the reaction of nitriles with tert-butyl benzoate, catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2) at room temperature .
Prop-2-enoic acid is typically produced via the oxidation of propylene, using catalysts such as molybdenum and vanadium oxides. This process is carried out at high temperatures and pressures to achieve high yields.
Industrial Production Methods
The industrial production of N-tert-butylprop-2-enamide often involves the Ritter reaction, where nitriles react with tert-butanol in the presence of acids . For prop-2-enoic acid, the most common industrial method is the catalytic oxidation of propylene, which is efficient and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butylprop-2-enamide undergoes various reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form amines.
Substitution: Can participate in nucleophilic substitution reactions.
Prop-2-enoic acid is highly reactive and can undergo:
Polymerization: Forms polyacrylic acid, a useful polymer.
Esterification: Reacts with alcohols to form esters.
Addition Reactions: Can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides and esters.
Applications De Recherche Scientifique
N-tert-butylprop-2-enamide and prop-2-enoic acid have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and polymer chemistry.
Medicine: Prop-2-enoic acid derivatives are used in the formulation of pharmaceuticals and as monomers in drug delivery systems.
Industry: Both compounds are used in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action for N-tert-butylprop-2-enamide involves its reactivity as an amide, participating in various nucleophilic and electrophilic reactions. It can form hydrogen bonds and interact with biological molecules, making it useful in drug design.
Prop-2-enoic acid acts primarily through its carboxylic acid group, participating in polymerization and esterification reactions. Its ability to form strong hydrogen bonds and its reactivity with nucleophiles make it a versatile compound in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-butylacetamide: Similar in structure but with an acetyl group instead of a prop-2-enamide group.
Propionic acid: Similar to prop-2-enoic acid but with a saturated carbon chain.
Uniqueness
N-tert-butylprop-2-enamide is unique due to its tert-butyl group, which provides steric hindrance and affects its reactivity. Prop-2-enoic acid is unique for its ability to polymerize and form a wide range of derivatives, making it highly valuable in industrial applications.
Propriétés
Numéro CAS |
101550-37-2 |
|---|---|
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
N-tert-butylprop-2-enamide;prop-2-enoic acid |
InChI |
InChI=1S/C7H13NO.C3H4O2/c1-5-6(9)8-7(2,3)4;1-2-3(4)5/h5H,1H2,2-4H3,(H,8,9);2H,1H2,(H,4,5) |
Clé InChI |
CPYYIXVRFJAIFK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C=C.C=CC(=O)O |
Numéros CAS associés |
101550-37-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


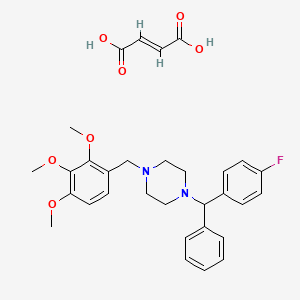
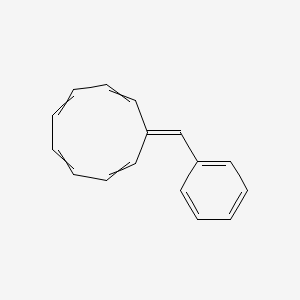
![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)

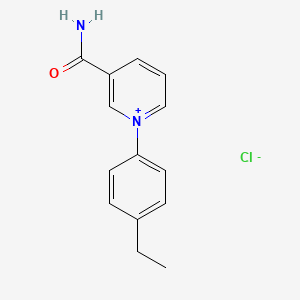
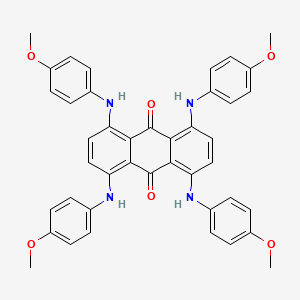
silane](/img/structure/B14326938.png)
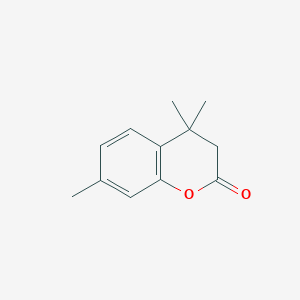
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)
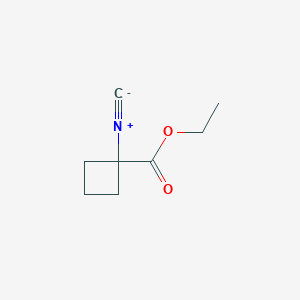
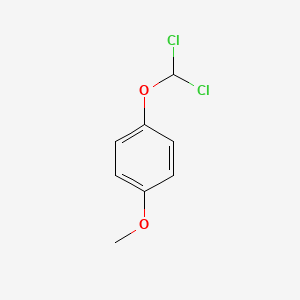
![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)
